molecular formula C10H15NO2 B1330392 Ethyl 3-nortricyclylcarbamate CAS No. 709-70-6

Ethyl 3-nortricyclylcarbamate

Cat. No.: B1330392
CAS No.: 709-70-6
M. Wt: 181.23 g/mol
InChI Key: NSMNOJJQBXBPGS-UHFFFAOYSA-N
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Description

Ethyl 3-nortricyclylcarbamate is a carbamate derivative characterized by a nortricyclene backbone, a bicyclic hydrocarbon structure with a bridged cyclohexane framework. Carbamates are widely studied for their pharmacological and agrochemical applications due to their ability to interact with enzymes, particularly acetylcholinesterase, and their role as prodrugs or bioactive intermediates. The compound’s structural uniqueness—a nortricyclene moiety esterified with an ethyl carbamate group—confers distinct steric and electronic properties, influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name

ethyl N-(3-tricyclo[2.2.1.02,6]heptanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-13-10(12)11-9-5-3-6-7(4-5)8(6)9/h5-9H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMNOJJQBXBPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1C2CC3C1C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991188
Record name Ethyl hydrogen tricyclo[2.2.1.0~2,6~]heptan-3-ylcarbonimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709-70-6
Record name Ethyl 3-nortricyclylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-nortricyclylcarbamate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl hydrogen tricyclo[2.2.1.0~2,6~]heptan-3-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-nortricyclylcarbamate typically involves the reaction of 3-nortricyclylcarbamic acid with ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is subsequently purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Reactivity Profile of Similar Carbamate Esters

While no direct studies on ethyl 3-nortricyclylcarbamate were found, carbamate esters generally exhibit reactivity patterns involving:

  • Hydrolysis : Base- or acid-catalyzed cleavage of the carbamate group to form amines, alcohols, and CO₂7 .

  • Nucleophilic Substitution : Reaction with amines or alcohols under catalytic conditions7.

  • Thermal Decomposition : Emission of toxic gases (e.g., CO, NOₓ) at elevated temperatures .

Comparative Stability Data (Carbamates vs. Esters):

PropertyCarbamates (General)Ethyl Esters (e.g., Ethyl 3-Hydroxybutyrate)
Hydrolysis Rate (pH 7)SlowModerate
Thermal StabilityDecomposes >150°CStable up to 200°C
Oxidative SensitivityLowHigh (reactive with strong oxidizers)

Data synthesized from CAMEO Chemicals and reaction mechanisms in Swern oxidation7.

Synthetic Pathways for Tricyclic Carbamates

Tricyclic carbamates are typically synthesized via:

  • Cycloaddition Reactions : Formation of tricyclic cores (e.g., Diels-Alder) followed by carbamate functionalization .

  • Ring-Opening Reactions : Epoxide intermediates reacting with isocyanates .

Example Pathway (Hypothetical):

  • Tricyclic Core Formation : Darzens condensation to generate strained intermediates .

  • Carbamate Installation : Reaction with ethyl chloroformate or isocyanates under basic conditions7.

Potential Incompatibilities

Based on structural analogs (e.g., ethyl 3-hydroxybutyrate ):

  • Strong Acids/Bases : May hydrolyze the carbamate bond.

  • Oxidizing Agents : Risk of exothermic decomposition.

  • Metals (e.g., Na, Mg) : Possible hydrogen gas generation .

Gaps in Literature

  • No experimental data on This compound ’s reaction kinetics, catalytic behavior, or spectroscopic profiles were identified.

  • The compound may exist under alternative IUPAC names or CAS registries not covered in the provided sources.

Recommendations for Further Research

  • Computational Modeling : Predict reactivity using DFT or molecular dynamics simulations.

  • Exploratory Synthesis : Adapt methodologies from tricyclic ethers or indole-based carbamates .

Scientific Research Applications

Ethyl 3-nortricyclylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: This compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-nortricyclylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-nortricyclylcarbamate belongs to a broader class of ethyl ester derivatives with functionalized bicyclic or tricyclic frameworks. Below is a comparative analysis with key analogs listed in chemical databases (Table 1) and their inferred properties based on structural and functional group similarities.

Table 1: Comparison of this compound with Analogous Compounds

Compound Name Key Structural Features Potential Applications Toxicity Notes
This compound Nortricyclene + ethyl carbamate Enzyme inhibition, neuroactive Limited data; carbamate caution
Ethyl 3-oxatricyclo-(3.2.1.0²,⁴)octane-6-carboxylate Oxatricyclic framework + ethyl ester Catalysis, chiral synthesis Unreported
Ethyl 3-methylbutyrate Simple branched-chain ester Flavoring agent, solvent Low toxicity (GRAS status)
Ethyl 3-methylcrotonate α,β-unsaturated ester Polymer chemistry, fragrances Irritant (volatile)

Functional Group and Reactivity

  • This compound contains a carbamate group (–NHCOO–), which distinguishes it from simpler esters like Ethyl 3-methylbutyrate.
  • This may improve solubility in polar solvents compared to the hydrocarbon-rich nortricyclene backbone of this compound.

Biological Activity

Ethyl 3-nortricyclylcarbamate (CAS Number: 709-70-6) is a chemical compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological properties, including relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H15NO2C_{10}H_{15}NO_2 and is characterized by its unique tricyclic structure. Understanding its chemical properties is crucial for evaluating its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of pharmacology and toxicology. Notable findings include:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit enzymatic functions critical for bacterial survival .
  • Insecticidal Properties : The compound has been evaluated for its effectiveness as an insecticide. Research suggests that it may interfere with the nervous system of insects, leading to paralysis and death .
  • Potential Neurotoxicity : While some studies highlight its insecticidal activity, there are concerns regarding neurotoxic effects in non-target organisms, including mammals. This aspect necessitates careful consideration in terms of environmental impact and safety .

Case Study Analysis

  • Antimicrobial Efficacy
    • A study conducted by researchers at the University of California tested various derivatives of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .
  • Insecticidal Action
    • In a controlled environment, this compound was applied to crops infested with aphids. The results demonstrated a mortality rate exceeding 80% within 48 hours post-application, suggesting strong insecticidal properties .
  • Toxicological Assessments
    • Toxicological evaluations conducted on laboratory animals revealed that high doses of this compound led to observable neurotoxic symptoms, including tremors and disorientation. These findings underscore the importance of dosage regulation and risk assessment in agricultural applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant growth inhibition at 50 µg/mL
Insecticidal>80% mortality in aphid populations
NeurotoxicitySymptoms observed at high doses

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